REACTION_CXSMILES
|
O1C=CC(C2C3C(=NC=C(N)C=3)NC=2)=C1.C([N:35]1[CH:39]=[C:38]([C:40]2[C:48]3[C:43](=[N:44][CH:45]=[C:46]([NH:49]C(=O)OC(C)(C)C)[CH:47]=3)[NH:42][CH:41]=2)[CH:37]=[N:36]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>>[NH:35]1[CH:39]=[C:38]([C:40]2[C:48]3[C:43](=[N:44][CH:45]=[C:46]([NH2:49])[CH:47]=3)[NH:42][CH:41]=2)[CH:37]=[N:36]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C1=CNC2=NC=C(C=C21)N
|
Name
|
51
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=CC(=C1)C1=CNC2=NC=C(C=C21)NC(OC(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Inhibitor 53 was synthesized
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness in vacuum
|
Type
|
CUSTOM
|
Details
|
separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C1=CNC2=NC=C(C=C21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.07 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 10.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |